molecular formula C16H17Cl2N3O4 B11072930 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11072930
M. Wt: 386.2 g/mol
InChI Key: MITUJBONWBTJHY-UHFFFAOYSA-N
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Description

4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid: 4-(2-(2-(2,5-dichlorophenoxy)propanoyl)carbohydrazonoyl)phenoxy)acetic acid , is a synthetic compound with the following chemical structure:

Structure: C27H26Cl2N2O6\text{Structure: } \text{C}_{27}\text{H}_{26}\text{Cl}_2\text{N}_2\text{O}_6 Structure: C27​H26​Cl2​N2​O6​

This compound belongs to the class of phenoxyacetic acids and contains both pyrazole and carbohydrazone moieties. Its synthesis involves specific reaction pathways, and it has diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes

Several synthetic methods exist for preparing this compound. One common approach involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by subsequent derivatization. The detailed synthetic route includes the following steps:

    Hydrazinolysis: 2,4-dichlorophenoxyacetic acid reacts with hydrazine hydrate to form the hydrazide intermediate.

    Condensation: The hydrazide intermediate undergoes condensation with 2,4-dichlorobenzaldehyde to yield the target compound.

Industrial Production

While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity

The compound can participate in various chemical reactions, including:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction processes can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced by other groups.

Common Reagents and Conditions

    Hydrazine hydrate: Used for hydrazinolysis.

    2,4-Dichlorobenzaldehyde: Reacts with the hydrazide intermediate.

    Catalysts: Specific catalysts may be employed to enhance reaction efficiency.

Major Products

The major product is the target compound itself, 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a tool compound to study biological processes.

    Industry: May serve as a precursor for designing novel agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the unique combination of the pyrazole, carbohydrazone, and phenoxyacetic acid moieties sets 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid apart.

Similar Compounds

    (4-(2-(2-(2,4-dichlorophenoxy)propanoyl)carbohydrazonoyl)phenoxy)acetic acid:

  • Other phenoxyacetic acid derivatives with varying substituents

Properties

Molecular Formula

C16H17Cl2N3O4

Molecular Weight

386.2 g/mol

IUPAC Name

4-[4-[2-(2,5-dichlorophenoxy)propanoylamino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C16H17Cl2N3O4/c1-10(25-14-7-11(17)4-5-13(14)18)16(24)20-12-8-19-21(9-12)6-2-3-15(22)23/h4-5,7-10H,2-3,6H2,1H3,(H,20,24)(H,22,23)

InChI Key

MITUJBONWBTJHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)CCCC(=O)O)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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